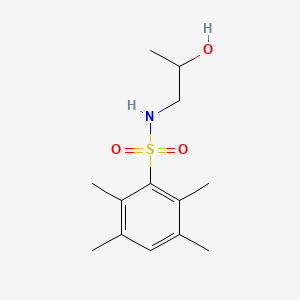

![molecular formula C15H11Cl2NO3 B5590939 methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)

methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate and its derivatives involves complex chemical processes. For instance, Yang Jian-she (2009) reported an improved process suitable for industrial production, highlighting its importance as an intermediate for Tianeptine, with a total yield of 44.2% confirmed by IR, MS, and 1H-NMR (Yang Jian-she, 2009).

Molecular Structure Analysis

The molecular structure of this compound and its isomers has been extensively studied, revealing detailed insights into their hydrogen-bonding patterns and polarized molecular-electronic structures. For example, J. Portilla et al. (2007) described the complex hydrogen-bonded sheets and chains in isomeric forms, showcasing the intricate molecular interactions (J. Portilla et al., 2007).

Chemical Reactions and Properties

Various chemical reactions involving methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate have been identified, including chlorination, reduction, and hydrolysis, leading to different products and demonstrating the compound's versatile reactivity (C. Stelt et al., 1956). These reactions underscore the compound's potential for creating diverse chemical structures and its fungicidal activity (C. Stelt et al., 1956).

Physical Properties Analysis

The physical properties, including crystal structures and hydrogen bonding patterns, are crucial for understanding the compound's behavior in different states. The detailed analysis by Mohd. Razip Asaruddin et al. (2010) of a related compound illustrates the significance of N—H⋯O hydrogen bonds and π–π interactions in stabilizing the molecular structure (Mohd. Razip Asaruddin et al., 2010).

Chemical Properties Analysis

The chemical properties of methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate, including its reactivity in various chemical reactions, are vital for its application in synthesizing new compounds. The work by Hidemitsu Minegishi et al. (2015) on a series of indenopyrazoles, including a compound with antiproliferative activity, highlights the potential uses of such derivatives in medicinal chemistry (Hidemitsu Minegishi et al., 2015).

Scientific Research Applications

Enhancing NMDAR-mediated Neurotransmission A study focused on schizophrenia treatment explored the use of sodium benzoate, a D-amino acid oxidase inhibitor, to enhance NMDAR-mediated neurotransmission. This approach showed promise for improving symptoms and neurocognition in patients with chronic schizophrenia, indicating a novel avenue for drug development targeting NMDAR hypofunction (Lane et al., 2013).

Applications in Photopolymerization Research into nitroxide-mediated photopolymerization (NMP2) identified a new compound that decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound, related to the structural theme of methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate, showcases its potential in altering photophysical or photochemical properties for polymerization applications, offering insights into the development of novel photoinitiators and the growth of polymeric materials (Guillaneuf et al., 2010).

Biosynthesis and Emission of Methyl Benzoate in Plants Investigations into the biosynthesis and emission of methyl benzoate, a key scent compound in snapdragon flowers, revealed the role of a specific S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT). This enzyme, involved in the final step of methyl benzoate production, highlights the chemical's importance in plant-pollinator interactions, regulated by environmental and developmental factors (Dudareva et al., 2000).

Regulation of Aromatic Acid Degradation In Pseudomonas putida, a gene named benR was identified as a regulator for the degradation pathways of benzoate and related aromatic acids. This discovery emphasizes the role of methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate analogs in microbial metabolism and their potential for bioremediation strategies, shedding light on microbial adaptation to environmental contaminants (Cowles et al., 2000).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-7-10(8-6-9)18-14(19)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTJSSZRIMXCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)

![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)

![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)

![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)

![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)

![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)

![(1R*,3S*)-7-[(2,4-difluorophenyl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5590949.png)

![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)